Cas no 6274-24-4 ((3-Aminophenoxy)acetic Acid)

(3-Aminophenoxy)acetic Acid 化学的及び物理的性質
名前と識別子
-
- 3-Aminophenoxyacetic acid
- 2-(3-aminophenoxy)acetic acid
- 3-AMINO-PHENOXY-ACETIC ACID
- Acetic acid,2-(3-aminophenoxy)-
- (3-aminophenoxy)acetic acid(SALTDATA: FREE)
- 3-Amino-phenylaetherglykolsaeure
- (3-Aminophenoxy)acetic Acid
-
- インチ: InChI=1S/C8H9NO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
- InChIKey: OIWJQYPZFXSJRU-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)OCC(=O)O)N
計算された属性
- せいみつぶんしりょう: 167.05800
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 72.55000
- LogP: 1.31340
(3-Aminophenoxy)acetic Acid セキュリティ情報
(3-Aminophenoxy)acetic Acid 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(3-Aminophenoxy)acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72964-0.1g |
2-(3-aminophenoxy)acetic acid |
6274-24-4 | 0.1g |
$591.0 | 2023-06-02 | ||
Enamine | EN300-72964-2.5g |
2-(3-aminophenoxy)acetic acid |
6274-24-4 | 2.5g |
$1315.0 | 2023-06-02 | ||
Enamine | EN300-72964-0.25g |
2-(3-aminophenoxy)acetic acid |
6274-24-4 | 0.25g |
$617.0 | 2023-06-02 | ||
Enamine | EN300-72964-5.0g |
2-(3-aminophenoxy)acetic acid |
6274-24-4 | 5g |
$1945.0 | 2023-06-02 | ||
Enamine | EN300-72964-0.05g |
2-(3-aminophenoxy)acetic acid |
6274-24-4 | 0.05g |
$563.0 | 2023-06-02 | ||
TRC | A618995-250mg |
(3-Aminophenoxy)acetic Acid |
6274-24-4 | 250mg |
$ 282.00 | 2023-04-19 | ||
TRC | A618995-100mg |
(3-Aminophenoxy)acetic Acid |
6274-24-4 | 100mg |
$ 178.00 | 2023-04-19 | ||
A2B Chem LLC | AG68276-1g |
(3-Aminophenoxy)acetic acid |
6274-24-4 | 95% | 1g |
$164.00 | 2024-04-19 | |
A2B Chem LLC | AG68276-250mg |
(3-Aminophenoxy)acetic acid |
6274-24-4 | 95% | 250mg |
$97.00 | 2024-04-19 | |
Crysdot LLC | CD12051093-10g |
3-Aminophenoxyacetic acid |
6274-24-4 | 95+% | 10g |
$1369 | 2024-07-24 |
(3-Aminophenoxy)acetic Acid 関連文献
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
(3-Aminophenoxy)acetic Acidに関する追加情報
Introduction to (3-Aminophenoxy)acetic Acid (CAS No. 6274-24-4)
(3-Aminophenoxy)acetic acid, with the chemical formula C7H9NO3 and CAS number 6274-24-4, is a significant compound in the field of pharmaceutical and biochemical research. This compound has garnered attention due to its versatile applications and potential in drug development. The structure of (3-Aminophenoxy)acetic acid consists of a phenoxy group linked to an amino acetic acid moiety, which makes it a valuable intermediate in synthesizing various bioactive molecules.
The utility of (3-Aminophenoxy)acetic acid lies in its ability to serve as a precursor for the synthesis of more complex molecules. Its dual functionality allows for further chemical modifications, making it a key building block in medicinal chemistry. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.
In recent years, researchers have been exploring the pharmacological properties of (3-Aminophenoxy)acetic acid derivatives. One notable area of research involves its potential as an anti-inflammatory agent. Studies have shown that certain derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of prostaglandins and leukotrienes, which are major mediators of inflammation.
Moreover, (3-Aminophenoxy)acetic acid has shown promise in the development of drugs for neurological disorders. Its structural features make it a suitable candidate for interacting with specific neurotransmitter receptors. For instance, derivatives of this compound have been investigated for their potential to enhance acetylcholine release, which could be beneficial in treating cognitive impairments associated with aging and neurodegenerative diseases.
The synthesis of (3-Aminophenoxy)acetic acid can be achieved through various chemical pathways. One common method involves the nucleophilic substitution reaction between 3-hydroxybenzaldehyde and ammonia, followed by oxidation and hydrolysis steps. Advanced synthetic techniques, such as catalytic hydrogenation and enzymatic modifications, have also been employed to improve yield and purity.
In terms of biological activity, (3-Aminophenoxy)acetic acid derivatives exhibit a range of pharmacological effects. Some studies have demonstrated their ability to act as protease inhibitors, which could be relevant in treating conditions like cancer and infectious diseases. Additionally, their interaction with metal ions has been explored for applications in metallodrug development.
The role of (3-Aminophenoxy)acetic acid in drug delivery systems has also been investigated. Its ability to form stable complexes with other molecules makes it an excellent candidate for targeted drug delivery. Researchers are exploring its use in nanocarrier systems to enhance the bioavailability and therapeutic efficacy of co-administered drugs.
The safety profile of (3-Aminophenoxy)acetic acid is another critical aspect that has been thoroughly examined. Preclinical studies have indicated that this compound is generally well-tolerated at moderate doses, although further research is needed to fully understand its long-term effects. Toxicological assessments have revealed that it does not exhibit significant hepatotoxicity or nephrotoxicity, which is encouraging for its potential clinical use.
Future directions in the research of (3-Aminophenoxy)acetic acid include exploring its applications in personalized medicine. By understanding individual genetic variations, researchers can tailor derivatives of this compound to target specific patient populations more effectively. Additionally, computational modeling and high-throughput screening techniques are being employed to accelerate the discovery of new bioactive derivatives.
In conclusion, (3-Aminophenoxy)acetic acid is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable asset in the development of novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, the importance of this compound is likely to grow even further.
6274-24-4 ((3-Aminophenoxy)acetic Acid) 関連製品
- 2298-36-4(2-(4-aminophenoxy)acetic acid)
- 59954-04-0(Methyl 2-(4-aminophenoxy)acetate)
- 2127095-72-9(trans-2-Icosenoic acid)
- 91643-58-2(5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine)
- 872860-92-9(N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)
- 56860-82-3(1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether)
- 1795484-89-7(3-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzene-1-sulfonamide)
- 2034600-46-7(4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide)
- 338751-68-1(3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione)
- 380180-79-0(ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate)



